

The Caloric Restriction Mimetic SRT3657: A Technical Guide to its Neuroprotective Effects

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Compound of Interest

Compound Name: SRT3657
Cat. No.: B11934928

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Abstract

Caloric restriction (CR) is a well-established intervention for extending lifespan and promoting healthspan in various organisms. The molecular mechanisms underlying its benefits are multifaceted, with the activation of sirtuins, particularly SIRT1, playing a pivotal role. **SRT3657** is a brain-permeable, small-molecule activator of SIRT1, positioning it as a promising caloric restriction mimetic (CRM) with therapeutic potential for age-related diseases, particularly neurodegenerative disorders. This technical guide provides an in-depth analysis of the preclinical evidence for **SRT3657**, focusing on its core mechanism of action, neuroprotective effects, and the experimental protocols used to elucidate its function. All quantitative data from the primary literature is summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound.

Introduction to Caloric Restriction and SRT3657

Caloric restriction, a dietary regimen involving reduced calorie intake without malnutrition, has been shown to delay the onset of age-related diseases and extend lifespan in numerous species.^[1] The beneficial effects of CR are mediated by a complex network of signaling pathways that sense and respond to nutrient availability. Key among these is the activation of SIRT1, an NAD⁺-dependent deacetylase that regulates a wide array of cellular processes, including stress resistance, metabolism, and apoptosis.^{[2][3]}

Caloric restriction mimetics (CRMs) are compounds that aim to replicate the beneficial effects of CR without the need for dietary modification. **SRT3657** has emerged as a potent and selective activator of SIRT1, capable of crossing the blood-brain barrier, making it a candidate for treating neurological disorders.[2][3][4] Preclinical studies have demonstrated its efficacy in a mouse model of neurodegeneration, where it recapitulates the neuroprotective effects of caloric restriction.[2][3]

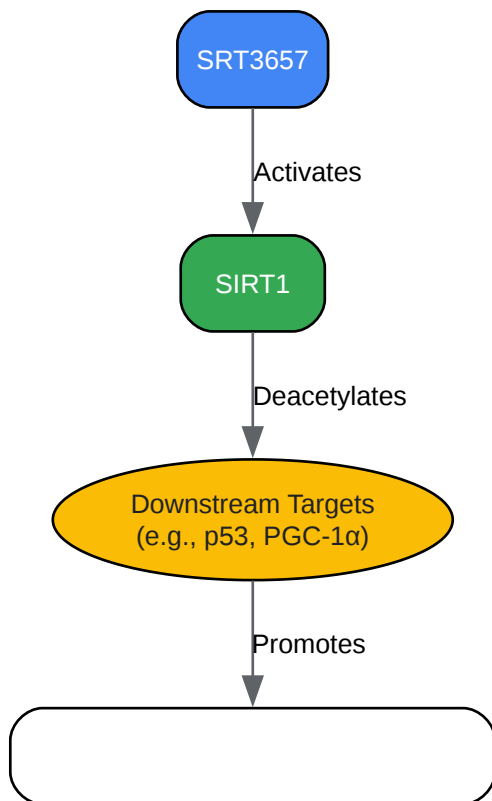
Mechanism of Action: SIRT1 Activation

SRT3657 functions as a direct activator of SIRT1. SIRT1, in turn, deacetylates a variety of downstream protein targets, modulating their activity and leading to a cascade of cellular events that mimic the effects of caloric restriction.

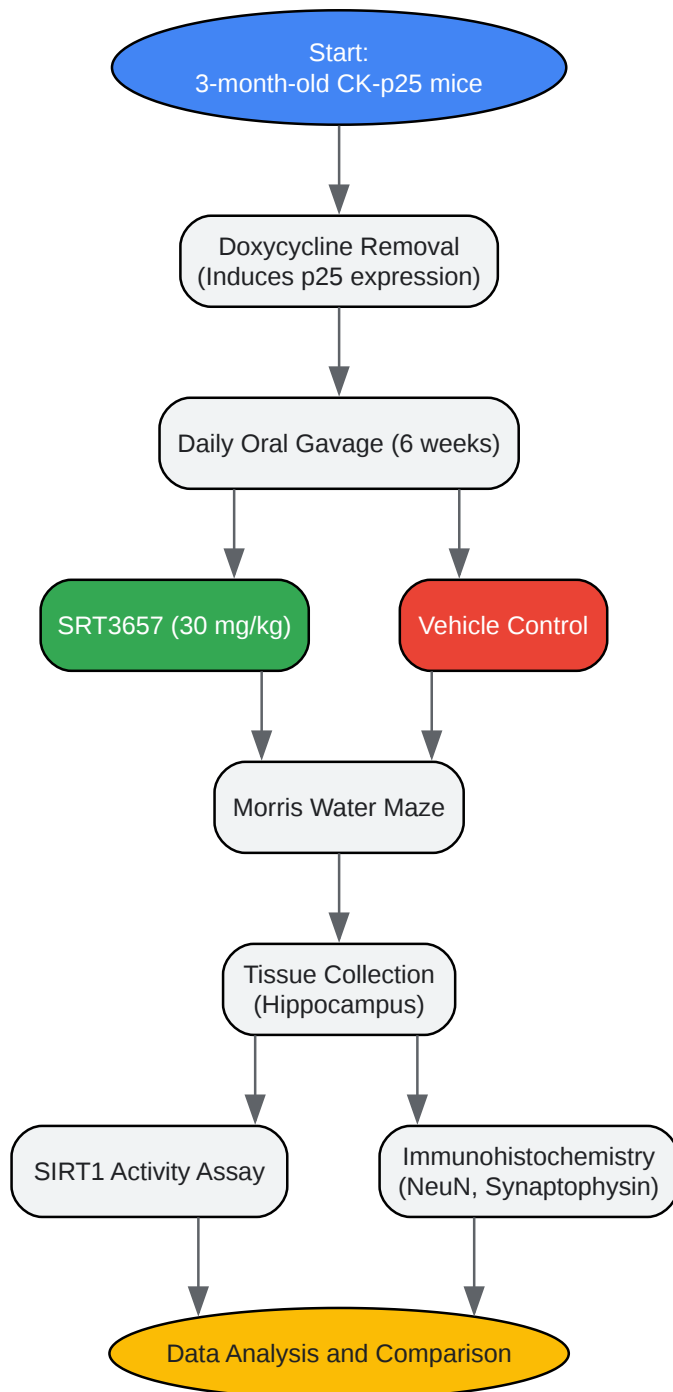
Core Signaling Pathway

The primary mechanism of **SRT3657** involves the direct activation of SIRT1, which then deacetylates and influences the function of numerous downstream targets. This cascade ultimately leads to enhanced neuronal survival and function.

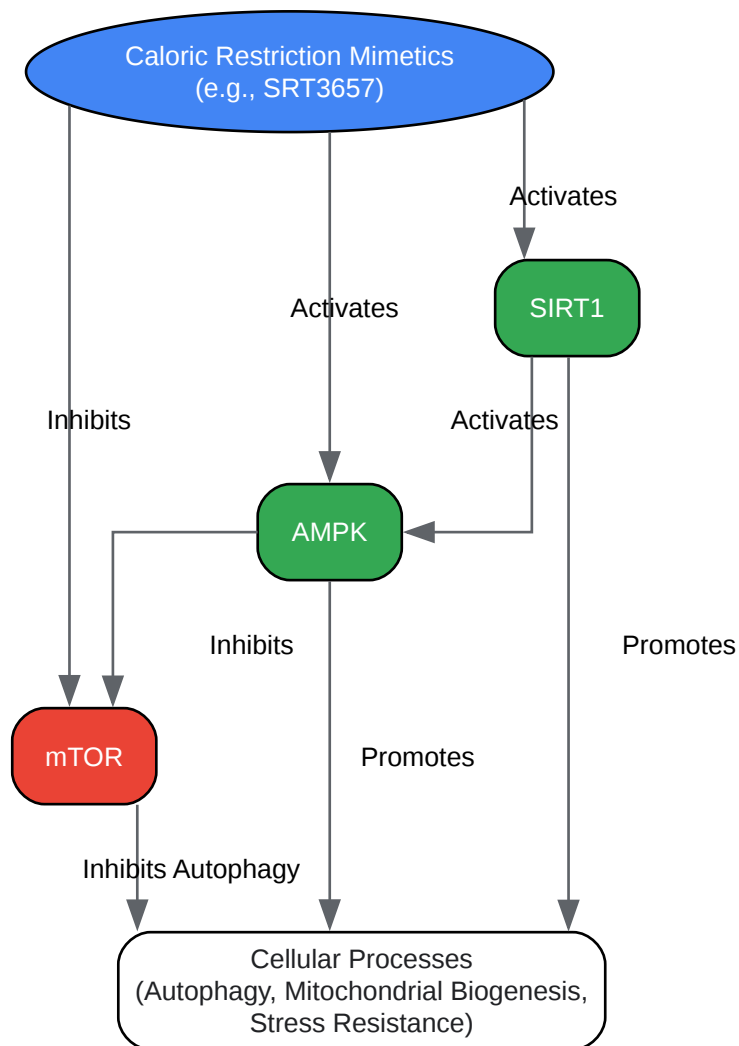
SRT3657 Signaling Pathway



Experimental Workflow for SRT3657 Study



Interconnected Signaling Pathways of Caloric Restriction Mimetics

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